1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone
Description
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a 4-(thiophen-3-yl)phenyl methanone group. Its structural uniqueness lies in the spirocyclic system, which combines a six-membered oxa-aza ring fused to a five-membered dioxane ring. The thiophen-3-yl substituent likely enhances lipophilicity and receptor binding affinity, as seen in related bioactive compounds .
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(4-thiophen-3-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-18(16-4-2-15(3-5-16)17-6-13-24-14-17)20-9-7-19(8-10-20)22-11-1-12-23-19/h2-6,13-14H,1,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVYVJRDXHYINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dioxa-9-azaspiro[55]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone typically involves multiple steps, starting with the construction of the spirocyclic core1{Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro5. ...[{{{CITATION{{{_2{The synthesis of 1-oxa-9-azaspiro [5.5]undecane derivatives and ...](https://link.springer.com/article/10.1007/s10593-024-03328-w). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and enhance scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro5. .... These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: Its unique structure makes it valuable in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific derivatives involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Example : 1-{1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one (CAS 2034464-54-3)
- Key Differences : Replaces the thiophen-3-yl group with a methanesulfonylphenyl moiety.
Table 1: Structural Comparison of Spirocyclic Methanones
Thiophene-Containing Analogues
Example: (2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723)
- Key Similarity: Contains a thiophene ring linked to a methanone group.
- Key Difference: PD 81,723 lacks the spirocyclic core but demonstrates dual activity as an adenosine A1 receptor allosteric enhancer and competitive antagonist .
- SAR Insight : Substitution at the thiophene 4-position (e.g., methyl groups) enhances activity, supporting the target compound’s use of a thiophen-3-yl group for optimized binding .
Spirocyclic Systems with Heteroatom Variations
Example : 3,3-Dimethyl-2,4-dioxa-9λ⁶-thiaspiro[5.5]undecane-1,5,9,9-tetraone (CAS 64096-86-2)
- Key Difference : Replaces the aza group with sulfur and adds sulfonyl groups.
- Impact : The thia ring increases molecular rigidity, while sulfonyl groups improve solubility but may reduce blood-brain barrier penetration compared to the target compound .
Bis-Aryl Methanones
Example: Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1)
- Key Difference: Lacks a spirocyclic system but shares the methanone linkage.
- Bioactivity: Exhibits antimicrobial and antibiofilm properties, suggesting the methanone group’s versatility in diverse pharmacological contexts .
Biological Activity
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone is a complex organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious disease treatment.
- Molecular Formula : C₁₃H₁₉N₁O₃S
- Molecular Weight : 239.31 g/mol
- CAS Number : 1351630-20-0
Structural Characteristics
The compound features a spirocyclic framework that enhances its interaction potential with biological targets. The presence of a thiophene moiety contributes to its pharmacological properties by influencing lipophilicity and electron distribution.
Research indicates that this compound interacts with various biological pathways:
-
RNA Methylation Modulation :
- The compound has been shown to inhibit the METTL3/METTL14 protein complex, which is crucial for RNA methylation processes. This inhibition results in decreased levels of N6-methyladenosine (m6A) modifications on RNA substrates, potentially influencing gene expression and cellular metabolism in cancer cells .
-
Inhibition of Mycobacterial Growth :
- Preliminary studies suggest that this compound may serve as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, disrupting lipid transport essential for bacterial survival and thus presenting a potential avenue for tuberculosis treatment.
Therapeutic Potential
The diverse biological activities of this compound suggest several therapeutic applications:
- Oncology : Its ability to modulate RNA methylation may provide new strategies for cancer treatment, particularly in cancers characterized by dysregulated m6A modifications.
- Infectious Diseases : Targeting MmpL3 could lead to the development of novel antituberculosis agents.
Table 1: Summary of Biological Activities
Research Findings
- Cancer Cell Studies :
- Antituberculosis Activity :
- The compound was effective at concentrations that inhibited the growth of Mycobacterium tuberculosis, indicating its potential as a lead compound for drug development against tuberculosis.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone with high purity?
- Methodology : Multi-step organic synthesis involving spirocyclic ring formation and coupling reactions. For example:
- Step 1 : Cyclization of precursors (e.g., piperidone derivatives) under controlled temperature (50–80°C) and catalysts like p-TsOH to form the spirocyclic core .
- Step 2 : Coupling the spirocyclic amine with 4-(thiophen-3-yl)benzoyl chloride via nucleophilic acyl substitution. Use anhydrous solvents (THF or DCM) and bases like triethylamine to minimize side reactions .
- Purity Control : Employ column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (integration of sp³ vs. aromatic protons) .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- NMR : Assign spirocyclic protons (δ 1.5–2.5 ppm for CH₂ groups, δ 3.5–4.5 ppm for ether/amine linkages) and thiophene/aryl protons (δ 6.5–8.0 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., iodine derivatives) for enhanced diffraction. Refinement via SHELXL software ensures accurate bond-length/angle measurements .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out dimerization or degradation products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous spirocyclic compounds?
- Case Study : Conflicting GABA receptor modulation vs. anticancer activity in diazaspiro compounds (e.g., 3,9-Diazaspiro[5.5]undecane derivatives) .
- Experimental Design :
Target-Specific Assays : Use HEK-293 cells expressing human GABA receptors and cancer cell lines (e.g., MCF-7) to isolate mechanisms .
Dose-Response Curves : Compare EC₅₀ values across assays to identify off-target effects.
Molecular Docking : Map compound interactions with GABA receptor subunits (e.g., α1β2γ2) vs. kinases (e.g., PI3K) using AutoDock Vina .
- Data Interpretation : Cross-validate with metabolomics (LC-MS) to detect downstream pathway alterations .
Q. How can reaction conditions be optimized to improve yield in spirocyclic methanone synthesis?
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) and enhance cyclization efficiency (yield increase to 60–70%) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or organocatalysts (e.g., proline derivatives) for regioselective coupling .
- Solvent Effects : Switch from THF to DMF to stabilize intermediates; monitor via in-situ IR spectroscopy .
Q. What are the limitations of current computational models for predicting the pharmacokinetics of this compound?
- ADMET Prediction :
- Lipophilicity (LogP) : Discrepancies between calculated (e.g., XLogP3) vs. experimental values (e.g., 2.8 vs. 3.5) due to spirocyclic rigidity .
- Metabolic Stability : CYP450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) is poorly modeled; validate with human liver microsomes .
- Improvements : Integrate molecular dynamics (MD) simulations to assess membrane permeability and protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
